REACTION_CXSMILES
|
[CH2:1]([C:3]([OH:9])([CH2:7][CH3:8])[C:4]([OH:6])=[O:5])[CH3:2].S(=O)(=O)(O)O.[CH3:15]O>>[CH2:1]([C:3]([OH:9])([CH2:7][CH3:8])[C:4]([O:6][CH3:15])=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)(CC)O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the resultant residue was diluted with diethylether
|
Type
|
WASH
|
Details
|
The mixture was washed successively with an aqueous saturated sodium hydrogencarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)OC)(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |